molecular formula C8H7NO2S B098189 1,3-Benzodioxole-5-carbothioamide CAS No. 15884-65-8

1,3-Benzodioxole-5-carbothioamide

Cat. No. B098189
CAS RN: 15884-65-8
M. Wt: 181.21 g/mol
InChI Key: YHXXBQMLJHUUJU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various carbothioamide derivatives has been explored in the provided studies. For instance, N-benzyl-2-isonicotinoylhydrazine-1-carbothioamide and its metal complexes were synthesized and characterized, indicating the formation of 1:1 coordinated species with metals such as Co(II), Ni(II), Cu(II), and Zn(II) . Another study reported the synthesis of 1H-benzo[f]chromene-2-carbothioamide derivatives through the reaction of 7-methoxy-2-naphthol with aromatic aldehydes and 2-cyano-ethanethioamide . Additionally, the synthesis of 1,3,2-benzothiazaphosphole-3(2H)-carbothioamide derivatives was achieved using microwave-assisted synthesis, which is an environmentally friendly approach . The Dimroth rearrangement was utilized to synthesize new 5-arylamino-1,2,3-triazole-4-carbothioamides . Gold(III) complexes of 4,5-dihydropyrazole-1-carbothioamide derivatives were also synthesized and characterized . N-Benzoyl-3-oxobenzo[d]isothiazole-2(3H)-carbothioamide derivatives were prepared through the reaction of benzoyl isothiocyanate compounds . Lastly, 1,4-benzodiazepine-1-carbothioamides were prepared by reacting the precursor 1,4-benzodiazepine with N-substituted isothiocyanates or sodium thiocyanate-trifluoroacetic acid .

Molecular Structure Analysis

The molecular structures of the synthesized carbothioamide derivatives were established using various spectroscopic techniques such as FT-IR, 1H NMR, 13C NMR, ESR, MS, and UV-Visible . For example, the free ligand in the study of N-benzyl-2-isonicotinoylhydrazine-1-carbothioamide exists in the keto-thione form but coordinates to the metal ion in the keto-thiol form . The effect of electron-withdrawing and electron-donating groups on the structural parameters and electronic nature of 1H-benzo[f]chromene-2-carbothioamide derivatives was also explored .

Chemical Reactions Analysis

The chemical reactivity of carbothioamide derivatives was investigated through various reactions. The Cornforth rearrangement was observed in the synthesis of 3-(4-thiocarbamoyl-1,2,3-triazol-1-yl)benzo-15-crown-5, leading to the formation of 1,2,3-triazole-4-carbothioamide . The Dimroth rearrangement was optimized for the synthesis of 5-amino-1-aryl-1,2,3-triazole-4-carbothioamides, with the rearrangement conditions varying based on the substituents present in the aryl moiety .

Physical and Chemical Properties Analysis

The physical and chemical properties of carbothioamide derivatives were characterized, revealing insights into their potential applications. The optical band gap measurements of the metal complexes of N-benzyl-2-isonicotinoylhydrazine-1-carbothioamide indicated a direct electronic transition and semi-conducting nature . The anti-proliferative properties of 1H-benzo[f]chromene-2-carbothioamide derivatives were evaluated against various human cancer cell lines, with some molecules showing strong and selective cytotoxic activities . The gold(III) complexes of 4,5-dihydropyrazole-1-carbothioamide derivatives exhibited cytotoxic effects against HeLa and A549 cell lines, with some complexes showing higher cytotoxicity than cisplatin . The antibacterial activity of N-benzoyl-3-oxobenzo[d]isothiazole-2(3H)-carbothioamide derivatives was also assessed, showing varying degrees of inhibition against different bacterial strains .

Scientific Research Applications

  • Synthesis and Structural Studies :

    • A study focused on the synthesis of various thioureas and N-acylthioureas, which included derivatives of 1,3-Benzodioxole-5-carbothioamide (Katritzky et al., 2004).
    • Research on the synthesis, structural, and spectral characteristics of benzo[g]indazole fused carbothioamide derivatives, a related compound, highlighted their potential as antibacterial agents (Murugavel et al., 2020).
  • Anticancer and Antibacterial Potential :

    • An investigation into eco-sustainable synthesis of 1,3-Benzodioxole derivatives explored their potential as anticancer, DNA binding, and antibacterial agents (Gupta et al., 2016).
    • Another study synthesized novel 1,3,5-trisubstituted 2-pyrazoline derivatives containing benzodioxol and thiophene moieties, revealing significant antitumor activity against several cancer cell lines (Insuasty et al., 2012).
  • Pharmacological Activity :

    • Research on 1-substituted-3,5-dimethyl-4-[(substituted phenyl) diazenyl] pyrazole derivatives, including carbothioamide variants, demonstrated their anti-inflammatory, analgesic, antibacterial, and antifungal activities (Hussain & Kaushik, 2015).
  • Crystal Structure Analysis :

    • A crystallographic study of 1-(2H-1,3-Benzodioxol-5-yl)ethanone thiosemicarbazone provided insights into its molecular structure and interactions (Oliveira et al., 2013).
    • Another study involved the crystal structure and Hirshfeld surface analysis of novel pyrazole derivatives, including a compound with a 1,3-Benzodioxole moiety (Kumara et al., 2017).
  • Other Applications :

    • Research on carbaryl synergism by substituted 1,3-benzodioxoles, including their effects on microsomal oxidase activity, provided insights into pesticide interactions (Desmarchelier et al., 1973).
    • The synthesis of some 1,3-Benzodioxole derivatives and their evaluation for in vitro antitumor activity against human tumor cell lines was another significant application (Micale et al., 2002).

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and using personal protective equipment .

Future Directions

While specific future directions for 1,3-Benzodioxole-5-carbothioamide are not available, research into 1,3-Benzodioxole derivatives is ongoing, particularly in the field of medicinal chemistry .

properties

IUPAC Name

1,3-benzodioxole-5-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2S/c9-8(12)5-1-2-6-7(3-5)11-4-10-6/h1-3H,4H2,(H2,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHXXBQMLJHUUJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00379824
Record name 1,3-benzodioxole-5-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Benzodioxole-5-carbothioamide

CAS RN

15884-65-8
Record name 1,3-benzodioxole-5-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H-1,3-benzodioxole-5-carbothioamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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